molecular formula C10H12N2O3 B13159098 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13159098
M. Wt: 208.21 g/mol
InChI Key: TWCPFCYOXBNTND-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid belongs to the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, a class of compounds extensively studied for their xanthine oxidase (XO) inhibitory activity . XO is a therapeutic target for hyperuricemia and gout, as it catalyzes the oxidation of hypoxanthine to uric acid.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)

InChI Key

TWCPFCYOXBNTND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The synthesis of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives often employs cyclocondensation reactions. For example:

  • Biginelli-like reactions : Cyclocondensation of cyclopentanecarboxaldehyde (as the carbonyl component), urea, and a β-keto acid (e.g., acetoacetic acid) under acidic conditions could yield the pyrimidine ring. This method is widely used for dihydropyrimidinones but requires modification for carboxylate substitution at the 5-position.
  • Microwave-assisted synthesis : Accelerated cyclocondensation under microwave irradiation (100–150°C, 20–60 min) improves yields and reduces reaction times compared to conventional heating.

Hydrothermal Synthesis

A method adapted from CN102924371B for analogous 6-oxo-dihydropyridine carboxylates suggests:

  • Reaction setup : Combine 2-chloro-5-(cyclopentyl)pyrimidine with water in a sealed hydrothermal reactor.
  • Conditions : Heat at 140–180°C for 24–72 hours.
  • Outcome : Hydrolysis of the chloro substituent generates the 6-oxo group, while the cyclopentyl group remains intact. This method produces crystalline products with >80% yield and high thermal stability.

Microbial Hydroxylation

Biocatalytic methods, as demonstrated for pyridine-2-carboxylic acid derivatives, offer a regioselective pathway:

  • Microorganism : Alcaligenes faecalis (DSM 6269) hydroxylates pyrimidine precursors at the 6-position.
  • Substrate modification : Use 2-cyclopentylpyrimidine-5-carboxylic acid as the starting material.
  • Process : Fermentation at 30°C for 48–72 hours yields the 6-oxo derivative via enzymatic oxidation.

Post-Functionalization Strategies

Introducing the cyclopentyl group after pyrimidine ring formation:

  • Step 1 : Synthesize 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid via cyclocondensation.
  • Step 2 : Perform Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the cyclopentyl group at the 2-position.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Cyclocondensation 50–70% Acidic, 80–120°C, 6–12 h Scalable, one-pot Low regioselectivity for 5-carboxylate
Hydrothermal >80% 140–180°C, 24–72 h High purity, crystalline product Specialized equipment required
Microbial 60–75% 30°C, aerobic fermentation Eco-friendly, regioselective Long incubation, substrate specificity
Post-functionalization 40–65% Multiple steps, RT–100°C Flexibility in substitution Lower overall yield

Key Considerations

  • Solvent selection : Water or ethanol is preferred for eco-compatibility.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or enzymes enhance reaction efficiency.
  • Analytical validation : Confirm structures via $$ ^1H $$-NMR (δ 6.8–7.2 ppm for pyrimidine protons) and LC-MS.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

Key Structural Features and Substitution Patterns

The ODC scaffold allows for modifications at the 2-, 4-, and 6-positions, with the 2-position being pivotal for XO inhibition. Below is a comparative analysis of substituents and their effects:

Compound Name 2-Position Substituent IC50 (nM) Inhibition Type Key Interactions with XO Active Site
Febuxostat (Reference) Thiazole ring 23.6 Mixed-type Hydrophobic interactions, hydrogen bonding
2-(3-Cyano-4-isopentyloxyphenyl) ODC Phenyl with cyano, isopentyloxy 24.0 Mixed-type H-bonds with Glu802, π-π with Phe914/1009
2-[4-Alkoxy-3-(tetrazol-1-yl)phenyl] ODC Phenyl with tetrazolyl, alkoxy 23.6 Mixed-type Tetrazolyl H-bonds with Arg880, hydrophobic interactions
2-Cyclopentyl ODC (Target Compound) Cyclopentyl N/A Unknown Predicted hydrophobic interactions with Phe914/1009

Structure-Activity Relationships (SAR)

  • Phenyl Derivatives with Electron-Withdrawing Groups: Derivatives bearing 3-cyano and 4-alkoxy substituents on the phenyl ring (e.g., compound 10c) exhibit IC50 values comparable to febuxostat (24.0 nM vs. 23.6 nM) . The cyano group enhances electron-withdrawing effects, polarizing the phenyl ring for better interaction with Arg880 and Glu802. Tetrazol-1-yl substituents (e.g., in Zhang et al., 2019) provide additional hydrogen-bonding capacity, improving binding to Arg880 and Asn768 .
  • Cyclopentyl Substituent: The cyclopentyl group, being bulkier and more hydrophobic than phenyl rings, may optimize interactions with hydrophobic subpockets lined by Phe914 and Phe1009 .
  • Intermolecular Hydrogen Bonds (IMHB): Derivatives like 2-(4-alkoxy-3-cyanophenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid form IMHB between the amino and carboxylic acid groups, stabilizing the bioactive conformation and enhancing potency .

Mechanistic Insights

  • Mixed-Type Inhibition : Many ODC derivatives (e.g., compound 10c) act as mixed-type inhibitors, binding both the active site and an adjacent hydrophobic pocket . This dual binding may reduce the risk of resistance compared to competitive inhibitors.
  • Key Residues : Molecular docking and dynamics simulations highlight interactions with Glu802 (hydrogen bonding), Arg880 (electrostatic), and Phe914/1009 (π-π/hydrophobic) . The cyclopentyl group’s lack of polar substituents may limit hydrogen bonding but enhance hydrophobic complementarity.

Pharmacological and Toxicological Profiles

  • In Vivo Efficacy : Compound 10c (5 mg/kg) significantly reduced serum uric acid in hyperuricemic rats without acute toxicity at 2000 mg/kg .

3D-QSAR and Molecular Modeling

  • CoMFA and CoMSIA models (q² > 0.89) predict that steric and electrostatic properties at the 2-position critically influence inhibitory activity . The cyclopentyl group’s steric bulk aligns with favorable regions in these models.
  • MD simulations suggest stable binding for derivatives with optimized substituents, though the cyclopentyl group’s conformational flexibility requires validation .

Biological Activity

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 1248777-82-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO), which is relevant in the treatment of hyperuricemia and gout. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anti-inflammatory and anticancer activities.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2O3_3
Molecular Weight208.21 g/mol
CAS Number1248777-82-3

Xanthine Oxidase Inhibition

Recent studies have highlighted the effectiveness of this compound as a potent xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in the production of uric acid, and its inhibition can lead to reduced serum uric acid levels, making it a target for treating conditions like gout.

In vitro studies have demonstrated that derivatives of this compound exhibit significant XO inhibitory activity. For instance, a related study reported IC50_{50} values ranging from 0.0181 μM to 0.5677 μM for various derivatives, indicating strong potential for therapeutic application . Specifically, compounds derived from this structure showed comparable potency to existing medications like febuxostat.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrimidine ring and the introduction of functional groups can enhance or diminish its inhibitory effects on xanthine oxidase. For example, the presence of a methyl group at the 4-position of the pyrimidine ring was found to negatively impact potency, whereas alterations to the carbonyl group increased efficacy .

Case Study: Hyperuricemia Model in Rats

In a controlled study using a potassium oxonate-induced hyperuricemia model in rats, administration of a derivative compound (notably similar in structure to this compound) resulted in a significant decrease in serum uric acid levels when administered at a dose of 5 mg/kg . This finding supports the compound's potential as a therapeutic agent for managing elevated uric acid levels.

Safety and Toxicity Profile

Acute oral toxicity studies have indicated that high doses (up to 2000 mg/kg) do not produce adverse effects in mice, suggesting a favorable safety profile for further development . Such data are crucial for advancing clinical applications.

Comparative Analysis with Other Pyrimidine Derivatives

The following table summarizes the biological activities and properties of selected pyrimidine derivatives compared to this compound:

Compound NameIC50_{50} (μM)Activity TypeNotes
This compound0.0181 - 0.5677Xanthine oxidase inhibitorPotent against hyperuricemia
Febuxostat~0.020Xanthine oxidase inhibitorEstablished treatment for gout
Other pyrimidines (various derivatives)VariesAnticancer/antiviralDiverse biological activities reported

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